![molecular formula C26H25N5O4 B2670036 8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-05-8](/img/no-structure.png)

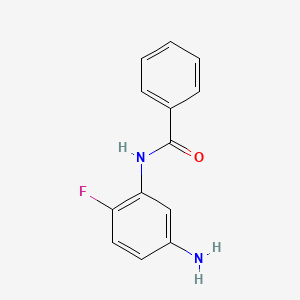

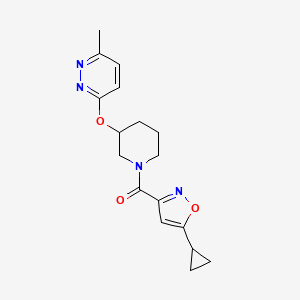

8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

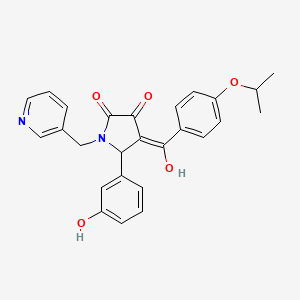

The compound “8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule . It likely belongs to the class of compounds known as coumarins or benzopyran-2-ones , which are a group of naturally occurring lactones first derived from Tonka beans in 1820 .

Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . These methods are often carried out under green conditions, such as using green solvents and catalysts .Molecular Structure Analysis

The molecule crystallizes in the P-1 space group with one molecule in the asymmetric unit . The molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Chemical Reactions Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems .Applications De Recherche Scientifique

Synthesis and Biological Activity

Purine derivatives have been extensively synthesized and evaluated for their biological activities. For example, a study by Kim et al. (2004) involved the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, showing effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo, suggesting potential applications in diabetes and lipid metabolism disorders research (Bok Young Kim et al., 2004).

Receptor Binding and Antidepressant Activity

Another study by Zagórska et al. (2015) synthesized arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic and dopaminergic receptors, identifying compounds with potential antidepressant and anxiolytic-like activity. This indicates the relevance of purine derivatives in the development of new psychiatric medications (A. Zagórska et al., 2015).

Imaging Applications

Gao et al. (2016) explored carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers, targeting nucleotide pyrophosphatase/phosphodiesterase 1. This research points to the application of purine derivatives in developing new diagnostic tools for medical imaging (Mingzhang Gao et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 4-ethoxybenzaldehyde with 1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-ethoxybenzaldehyde and 1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at room temperature for a suitable time.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |

Numéro CAS |

896298-05-8 |

Formule moléculaire |

C26H25N5O4 |

Poids moléculaire |

471.517 |

Nom IUPAC |

6-(4-ethoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C26H25N5O4/c1-5-35-20-13-11-19(12-14-20)31-21(18-9-7-6-8-10-18)15-29-22-23(27-25(29)31)28(4)26(34)30(24(22)33)16(2)17(3)32/h6-16H,5H2,1-4H3 |

Clé InChI |

FHKDBSDQNORWJB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)

![1-methyl-8-phenyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2669956.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2669958.png)

![N-(5-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669959.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)